5-Bromo-7-(trifluoromethyl)-1H-indazole
Overview
Description
5-Bromo-7-(trifluoromethyl)-1H-indazole: is a heterocyclic compound that belongs to the indazole family. It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 7th position on the indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate undergoes iodination to form 5-bromo-3-iodo-2-aminopyridine, which is then subjected to Sonogashira coupling and deprotection reactions to yield 5-bromo-3-alkynyl-2-aminopyridine. Finally, intramolecular cyclization is performed to obtain the target compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions to achieve high yields and purity. The use of efficient catalysts and solvents, as well as the implementation of continuous flow processes, can enhance the overall efficiency of the production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Sonogashira, and Heck coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The indazole ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Coupling Reactions: Palladium catalysts, boronic acids, and alkynes are commonly used in coupling reactions. Reactions are typically carried out under an inert atmosphere with appropriate ligands and bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl or alkyne-linked indazole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-7-(trifluoromethyl)-1H-indazole is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors of these enzymes are of interest for the treatment of diseases such as cancer .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit specific kinases makes it a candidate for the development of anticancer drugs. Additionally, its structural features allow for the exploration of its activity against other disease targets.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1H-indazole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
5-Bromo-7-azaindole: This compound shares a similar structure but lacks the trifluoromethyl group.
5-Bromo-7-methylindole: This compound has a methyl group instead of a trifluoromethyl group at the 7th position.
Uniqueness: The presence of the trifluoromethyl group in 5-Bromo-7-(trifluoromethyl)-1H-indazole imparts unique electronic properties to the compound, enhancing its stability and reactivity. This makes it distinct from other similar compounds and valuable in the design of new chemical entities with specific biological activities.
Properties
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFTTBYMVQLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737375 | |
Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374258-43-1 | |
Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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